D-Alanine benzyl ester p-toluenesulfonate salt

Catalog No.
S674404
CAS No.
41036-32-2
M.F
C17H21NO5S
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Alanine benzyl ester p-toluenesulfonate salt

CAS Number

41036-32-2

Product Name

D-Alanine benzyl ester p-toluenesulfonate salt

IUPAC Name

benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m1./s1

InChI Key

NWOPHJSSBMABBD-DDWIOCJRSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C(=O)OCC1=CC=CC=C1)N

Synthesis and Chemical Properties:

D-Alanine benzyl ester p-toluenesulfonate, also known as O-Benzyl-D-alanine toluene-p-sulphonate, is a synthetically derived chemical compound. It can be prepared through the reaction of D-alanine with benzyl bromide and p-toluenesulfonyl chloride []. This compound possesses the following key chemical properties:

  • Molecular formula: C₁₇H₂₁NO₅S []
  • Molecular weight: 351.42 g/mol []
  • CAS number: 41036-32-2 []
  • Appearance: White crystalline solid []

Applications in Organic Synthesis:

D-Alanine benzyl ester p-toluenesulfonate finds use as a versatile building block in organic synthesis due to the presence of the following functional groups:

  • Protected amine: The benzyl group serves as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule [].
  • Activated carboxylic acid: The p-toluenesulfonyl group activates the carboxylic acid moiety, facilitating its participation in various reactions like peptide bond formation and esterification.

These features make D-Alanine benzyl ester p-toluenesulfonate a valuable reagent for synthesizing various complex organic molecules, including:

  • Peptides: The activated carboxylic acid can be coupled with other amino acid derivatives to form peptides, which are essential building blocks of proteins [].
  • Heterocycles: The molecule can be incorporated into the synthesis of various heterocyclic compounds, which are ring structures containing atoms like nitrogen, oxygen, or sulfur, and play crucial roles in medicinal chemistry [].

Other Potential Applications:

While not as extensively explored as its applications in organic synthesis, D-Alanine benzyl ester p-toluenesulfonate has been investigated for other potential uses, such as:

  • Antimicrobial activity: Studies suggest that the compound may exhibit some antibacterial and antifungal properties, although further research is needed to determine its efficacy and mechanism of action [].
  • Enzyme inhibitor development: The molecule's structure could potentially be modified to create inhibitors for specific enzymes, which could have implications in drug discovery [].

D-Alanine benzyl ester p-toluenesulfonate salt is a chemical compound with the molecular formula C17H21NO5S and a molecular weight of 351.42 g/mol. It is classified as an amino acid derivative and is often utilized in biochemical research, particularly in proteomics. The compound is recognized for its role as a versatile building block in organic synthesis and has been identified by its CAS number 41036-32-2. Its IUPAC name is 4-methylbenzene-1-sulfonic acid; benzyl (2R)-2-aminopropanoate, reflecting its structure which includes a benzyl group attached to the D-alanine moiety and a p-toluenesulfonate group .

DBAT itself does not have a known biological mechanism of action. Its primary function is as a synthetic intermediate for creating peptides with specific D-alanine configurations. The resulting peptides may then have various biological activities depending on their structure.

  • Potential Irritant: The compound may be an irritant to the skin, eyes, and respiratory system. Wear appropriate personal protective equipment (PPE) when handling.
  • Suspected Carcinogen: Tosylate groups have been linked to potential carcinogenicity in some studies. Handle with care and avoid unnecessary exposure.
  • Proper Disposal: Follow recommended procedures for disposal of organic chemicals.
Typical of amino acid derivatives. Notably, it can undergo hydrolysis to yield D-alanine and p-toluenesulfonic acid under acidic or basic conditions. Additionally, it may react with nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester group, facilitating substitution reactions that are valuable in synthetic organic chemistry .

The biological activity of D-alanine benzyl ester p-toluenesulfonate salt has been explored primarily in the context of its use as a substrate or building block in enzymatic reactions. It is known to be involved in peptide synthesis and has potential applications in drug development due to its structural similarity to naturally occurring amino acids. The compound's interactions with enzymes can provide insights into metabolic pathways and protein interactions .

Several methods exist for synthesizing D-alanine benzyl ester p-toluenesulfonate salt:

  • Esterification Reaction: D-alanine can be reacted with benzyl alcohol in the presence of p-toluenesulfonic acid to form the benzyl ester, followed by neutralization and crystallization.
  • Protection Strategy: The amino group of D-alanine can be protected using standard protecting groups before performing the esterification, ensuring selective reaction at the carboxylic acid site.
  • Salt Formation: The final step often involves neutralizing the product with p-toluenesulfonic acid to form the corresponding salt, enhancing solubility and stability .

D-Alanine benzyl ester p-toluenesulfonate salt finds applications across various fields:

  • Biochemical Research: It serves as a substrate for enzyme assays and peptide synthesis.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic agents, especially in targeting specific biological pathways.
  • Organic Synthesis: The compound acts as a versatile intermediate in synthetic organic chemistry, facilitating the construction of more complex molecules .

Interaction studies involving D-alanine benzyl ester p-toluenesulfonate salt have focused on its binding affinity with various enzymes and receptors. These studies help elucidate its role in metabolic processes and its potential effects on biological systems. The compound's interactions can influence enzyme kinetics, providing valuable data for understanding substrate specificity and catalytic mechanisms .

D-Alanine benzyl ester p-toluenesulfonate salt shares similarities with several other compounds, particularly amino acid esters and sulfonates. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
L-Alanine benzyl ester p-toluenesulfonate saltC17H21NO5SStereochemistry differs (L vs. D form)
Glycine benzyl ester p-toluenesulfonate saltC15H19NO5SLacks chiral center; simpler structure
D-Alanine methyl ester p-toluenesulfonate saltC13H17NO5SMethyl instead of benzyl group

D-Alanine benzyl ester p-toluenesulfonate salt is unique due to its specific stereochemistry (D form) and the presence of both a benzyl group and a sulfonate moiety, which enhances its solubility and reactivity compared to other similar compounds .

Molecular Parameters

Molecular Formula and Weight

D-Alanine benzyl ester p-toluenesulfonate salt exhibits a well-defined molecular composition characterized by specific chemical identifiers [1]. The compound possesses the molecular formula C17H21NO5S, which can be alternatively expressed as C10H13NO2·C7H8O3S to emphasize its salt nature comprising the D-alanine benzyl ester moiety and the p-toluenesulfonic acid component [1] [2]. The molecular weight has been consistently determined to be 351.42 grams per mole across multiple analytical sources [1] [4] [5]. More precise mass spectrometric analysis reveals an exact mass of 351.114044 daltons, providing enhanced accuracy for analytical applications [3].

The compound is officially registered under Chemical Abstracts Service number 41036-32-2, facilitating unambiguous identification in chemical databases [1] [4]. Additional regulatory identifiers include the European Community number 255-185-2 and the MDL number MFCD00039092 [4] [5]. The PubChem Compound Identifier 2802425 serves as a primary reference for computational chemistry applications [1] [5].

Table 1: Molecular Parameters of D-Alanine Benzyl Ester p-Toluenesulfonate Salt

PropertyValueSource
Molecular FormulaC17H21NO5S (C10H13NO2·C7H8O3S)PubChem, TCI
Molecular Weight (g/mol)351.42PubChem, TCI
Exact Mass (Da)351.114044ChemSrc
CAS Number41036-32-2Multiple sources
EC Number255-185-2Capot Chemical
MDL NumberMFCD00039092TCI, Fisher Scientific
PubChem CID2802425PubChem
InChI KeyNWOPHJSSBMABBD-DDWIOCJRSA-NPubChem, Fisher Scientific

Structural Representation

The structural representation of D-Alanine benzyl ester p-toluenesulfonate salt reveals a complex molecular architecture comprising two distinct components [1]. The primary component consists of the D-alanine benzyl ester moiety, featuring the characteristic (2R)-2-aminopropanoate backbone with a benzyl group attached to the carboxyl terminus [1] [5]. The secondary component encompasses the p-toluenesulfonic acid moiety, which functions as the counterion in this salt formation [1].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid [5] [6]. The stereochemical configuration is explicitly defined by the (2R) designation, confirming the D-configuration of the alanine residue [1] [5]. The Simplified Molecular Input Line Entry System representation provides a standardized structural description: CC1=CC=C(C=C1)S(=O)(=O)O.CC@HN [5] [6].

Physical Characteristics

Appearance and Crystal Morphology

D-Alanine benzyl ester p-toluenesulfonate salt presents as a solid crystalline material under standard ambient conditions [4] [8]. The compound exhibits a characteristic appearance described as white to almost white powder to crystal, indicating polymorphic variations in crystal habit [8]. Alternative descriptions characterize the material as displaying white-yellow to colorless to white coloration, suggesting possible variations related to purity levels or crystal form [5].

The crystalline nature of the compound facilitates its purification and handling in synthetic applications [8]. The powder-to-crystal morphology range indicates that the material can exist in various particle size distributions depending on preparation and crystallization conditions [8]. This morphological flexibility proves advantageous for different applications requiring specific particle characteristics.

Melting Point Determination

Melting point determinations for D-Alanine benzyl ester p-toluenesulfonate salt demonstrate consistent thermal behavior across multiple analytical studies [8] [11]. The most frequently reported melting point range spans 113.0 to 117.0 degrees Celsius, as determined through standardized thermal analysis protocols [8]. Alternative measurements indicate a specific melting point of 115 degrees Celsius, representing a commonly referenced value for this compound [11] [31].

Table 2: Physical Characteristics of D-Alanine Benzyl Ester p-Toluenesulfonate Salt

PropertyValueSource
AppearanceWhite to almost white powder to crystalTCI Chemicals
Physical State (20°C)SolidTCI Chemicals
Crystal FormCrystal/PowderMultiple sources
ColorWhite-Yellow to colorless to whiteFisher Scientific, Sigma-Aldrich
Melting Point (°C)113.0-117.0 (TCI), 115 (general reference)TCI Chemicals, Multiple sources
Specific Rotation [α]20D (MeOH)+4.0 to +7.0° (C=3, MeOH), +5° referenceTCI Chemicals
Purity (HPLC)min. 98.0 area%TCI Chemicals
Purity (Neutralization titration)min. 98.0%TCI Chemicals

The thermal behavior analysis reveals that the compound maintains structural integrity within the specified melting point range [8]. The narrow melting point range of approximately 4 degrees Celsius indicates good chemical purity and crystalline uniformity [8]. This thermal characteristic proves essential for synthetic applications requiring controlled heating conditions.

Solubility Profile in Various Solvents

The solubility profile of D-Alanine benzyl ester p-toluenesulfonate salt demonstrates selective dissolution behavior across different solvent systems [8] [15]. In methanol, the compound exhibits almost complete transparency, indicating high solubility and compatibility with this polar protic solvent [8]. This methanol solubility proves particularly important for analytical applications and purification procedures.

Water solubility presents a contrasting profile, with the compound showing limited aqueous solubility [15]. This characteristic aligns with the expected behavior of the benzyl ester functionality, which imparts hydrophobic properties to the molecule [27]. The p-toluenesulfonate counterion contributes some polar character but does not overcome the overall hydrophobic nature of the benzyl group.

Dimethyl sulfoxide demonstrates good solvation properties for this compound, as reported in solubility studies [13]. This aprotic polar solvent capability expands the range of reaction conditions and analytical methods applicable to this compound. The solubility in dimethyl sulfoxide facilitates nuclear magnetic resonance spectroscopy applications and certain synthetic transformations.

Table 3: Solubility Profile and Stability Parameters

Solvent/ConditionProperty/SolubilitySource
MethanolAlmost transparency/SolubleTCI Chemicals
WaterSlightly soluble to not availableFisher Scientific, Capot
DMSOSolubleChemicalBook
Storage TemperatureRoom Temperature (<15°C recommended)TCI Chemicals
Storage ConditionsCool, dark place, tightly closed containerMultiple sources
StabilityStable under recommended conditionsFisher Scientific

Chiroptical Properties

Specific Rotation

The specific rotation of D-Alanine benzyl ester p-toluenesulfonate salt represents a fundamental chiroptical property confirming its enantiomeric purity [8] [11]. Measurements conducted at 20 degrees Celsius using the sodium D-line reveal a specific rotation range of +4.0 to +7.0 degrees when determined in methanol at a concentration of 3 grams per 100 milliliters [8]. The positive rotation confirms the D-configuration of the alanine residue and indicates the absence of significant racemization during synthesis and storage.

Other CAS

41036-32-2

Dates

Modify: 2023-08-15

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